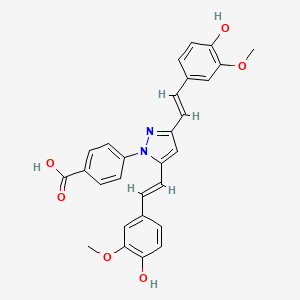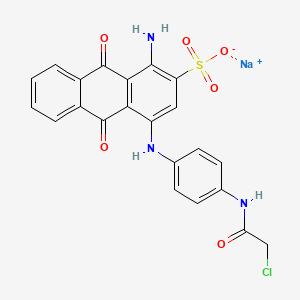
2H-Pyran, 2-butoxy-3,4-dihydro-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, 2-butoxy-3,4-dihydro-4-phenyl-: is a heterocyclic organic compound with the molecular formula C({14})H({20})O(_{2}). It belongs to the class of compounds known as pyrans, which are characterized by a six-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes a butoxy group and a phenyl group attached to the pyran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, 2-butoxy-3,4-dihydro-4-phenyl- typically involves the reaction of butyl vinyl ether with acrolein in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate, which then undergoes cyclization to form the pyran ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or transition metal complexes are often employed to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2H-Pyran, 2-butoxy-3,4-dihydro-4-phenyl- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyran ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (chlorine, bromine), nitric acid
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones and carboxylic acids
Reduction: Alcohols and alkanes
Substitution: Halogenated and nitrated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: 2H-Pyran, 2-butoxy-3,4-dihydro-4-phenyl- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of pyran derivatives with biological macromolecules. It can be used in assays to investigate enzyme activity and receptor binding .
Medicine: Its unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, 2H-Pyran, 2-butoxy-3,4-dihydro-4-phenyl- is used in the production of polymers and resins. It can also be used as a solvent or additive in various chemical processes .
Wirkmechanismus
The mechanism of action of 2H-Pyran, 2-butoxy-3,4-dihydro-4-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. It can also interact with receptors on cell membranes, triggering signaling pathways that lead to various cellular responses .
Vergleich Mit ähnlichen Verbindungen
2H-Pyran, 3,4-dihydro-: This compound lacks the butoxy and phenyl groups, making it less complex and potentially less versatile in chemical reactions.
2H-Pyran, 2-butoxy-3,4-dihydro-: Similar to the target compound but without the phenyl group, which may affect its reactivity and applications.
Uniqueness: 2H-Pyran, 2-butoxy-3,4-dihydro-4-phenyl- is unique due to the presence of both butoxy and phenyl groups. These groups enhance its reactivity and make it a valuable intermediate in organic synthesis. The phenyl group, in particular, can participate in π-π interactions, which are important in biological systems .
Eigenschaften
CAS-Nummer |
324-00-5 |
|---|---|
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
2-butoxy-4-phenyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C15H20O2/c1-2-3-10-16-15-12-14(9-11-17-15)13-7-5-4-6-8-13/h4-9,11,14-15H,2-3,10,12H2,1H3 |
InChI-Schlüssel |
BAMXSUOLVYQHGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1CC(C=CO1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]phenanthro[9,10-c]thiophene-1-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13743934.png)



![2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13743972.png)
![4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+)](/img/structure/B13743979.png)
![4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenoxy]-3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13743982.png)





